molecular formula C20H25N B1356187 3,6-Di-tert-butylcarbazole CAS No. 37500-95-1

3,6-Di-tert-butylcarbazole

Cat. No. B1356187
Key on ui cas rn: 37500-95-1
M. Wt: 279.4 g/mol
InChI Key: OYFFSPILVQLRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029487B2

Procedure details

To a 500 mL three-necked round bottom flask equipped with an over head stirrer, nitrogen gas bubbler, and an addition funnel add 20.02 g (120.8 mmol) of carbazole, 49.82 g (365.5 mmol) of ZnCl2, and 300 mL of nitromethane at room temperature. To the resulting dark brown slurry add 49.82 g (365.5 mmol) of 2-chloro-2-methylpropane (also known as tertiary-butyl chloride or t-BuCl) dropwise from the addition funnel over the period of 2.5 hours. After completing the addition, stir the resulting slurry for an additional 18 hours. Pour the reaction mixture into 800 mL of ice cold water, extract with 3×500 mL methylene chloride, combine and dry the extracts with anhydrous magnesium sulfate, filter, and concentrate the filtrate first by rotary evaporation and then by evaporation under high vacuum to remove nitromethane. Dissolve the resulting residue first in hot methylene chloride (70 mL) followed by hot hexanes (50 mL), allow the resulting solution to cool to room temperature and then placed it in a refrigerator overnight. Isolate the solids formed and wash the isolated solids with cold hexanes and then place them under high vacuum to yield 10.80 g (32.0%) of (P1) as off white crystals.
Quantity
20.02 g
Type
reactant
Reaction Step One
Name
Quantity
49.82 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
49.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Cl[C:15]([CH3:18])([CH3:17])[CH3:16]>[Cl-].[Cl-].[Zn+2].[N+](C)([O-])=O>[CH3:16][C:15]([C:3]1[CH:2]=[CH:1][C:13]2[NH:12][C:11]3[C:6]([C:5]=2[CH:4]=1)=[CH:7][C:8]([C:5]([CH3:6])([CH3:13])[CH3:4])=[CH:9][CH:10]=3)([CH3:18])[CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
20.02 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
49.82 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
300 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
49.82 g
Type
reactant
Smiles
ClC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Five
Name
ice
Quantity
800 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the resulting slurry for an additional 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL three-necked round bottom flask equipped with an over head stirrer
CUSTOM
Type
CUSTOM
Details
over the period of 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
the addition
EXTRACTION
Type
EXTRACTION
Details
extract with 3×500 mL methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the extracts with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
first by rotary evaporation
CUSTOM
Type
CUSTOM
Details
by evaporation under high vacuum
CUSTOM
Type
CUSTOM
Details
to remove nitromethane
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the resulting residue first in hot methylene chloride (70 mL)
CUSTOM
Type
CUSTOM
Details
in a refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Isolate the solids
CUSTOM
Type
CUSTOM
Details
formed
WASH
Type
WASH
Details
wash the isolated solids with cold hexanes
CUSTOM
Type
CUSTOM
Details
to yield 10.80 g (32.0%) of (P1) as off white crystals

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC(C)(C)C=1C=CC=2NC3=CC=C(C=C3C2C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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